Spiro[4.6]undec-3-en-2-one
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Overview
Description
Spiro[4.6]undec-3-en-2-one is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 . The compound is in liquid form .
Synthesis Analysis
The synthesis of spirocyclic compounds like this compound has been a topic of interest in the field of organic chemistry . One common method involves the use of α-hydroxy esters and their cycloalkane derivatives. These can be easily prepared and then used for the direct synthesis of butenolides (furan-2[5H]-ones) through an addition followed by a Wittig olefination reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a cycloheptane ring and a five-membered ring . The cycloheptane ring adopts a slightly distorted chair conformation . The planar five-membered ring is inclined at 57.13° to the phenyl ring of the benzyloxy substituent .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 164.25 . The InChI code for this compound is 1S/C11H16O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h5,8H,1-4,6-7,9H2 .Scientific Research Applications
Chemical Structure and Synthesis Spiro compounds, including Spiro[4.6]undec-3-en-2-one, have been studied for their unique chemical structures and synthesis methods. For example, research on the synthesis and HIV-1 integrase inhibitory activity of spiroundecane(ene) derivatives highlighted the role of the undecane core and furan moiety for enzyme inhibition, indicating potential therapeutic relevance (Shults et al., 2007). This study emphasizes the importance of structural features in the biological activity of spiro compounds.
Biomedical Applications In the biomedical field, spiro compounds have been evaluated for their anticonvulsant and pharmacological activities. The synthesis of Spiro[4.5] and spiro[4.6] carboxylic acids, analogues of valproic acid, and their evaluation for anticonvulsant activity provide insights into the role of the carboxylic acid group in such compounds (Scott et al., 1985). These findings suggest that spiro compounds may offer a template for developing new therapeutics with specific biological activities.
Material Science Applications In material science, spiro compounds have been used to design innovative materials. For instance, the development of fluorene-functionalized aliphatic polycarbonates incorporating spiro[fluorene-9,5′-[1,3]-dioxan]-2′-one demonstrates the potential of spiro compounds in creating novel materials for specific applications, such as encapsulation and release of active ingredients (Venkataraman et al., 2014). This research underscores the versatility of spiro compounds in developing new materials with desired properties.
Pharmaceutical Research The discovery and pharmacological evaluation of spiropiperidine hydroxamic acid-based derivatives as structurally novel histone deacetylase (HDAC) inhibitors showcase the potential of spiro compounds in pharmaceutical research (Varasi et al., 2011). These findings highlight the possibility of using spiro compounds as scaffolds for developing new drugs targeting specific molecular pathways.
Safety and Hazards
The safety information available indicates that Spiro[4.6]undec-3-en-2-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Properties
IUPAC Name |
spiro[4.6]undec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h5,8H,1-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDLCYGXBUCRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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